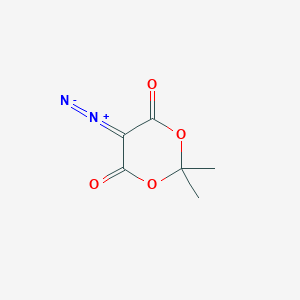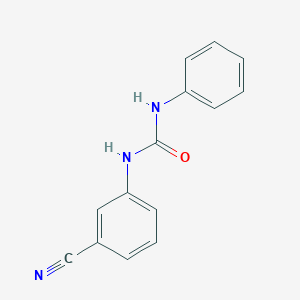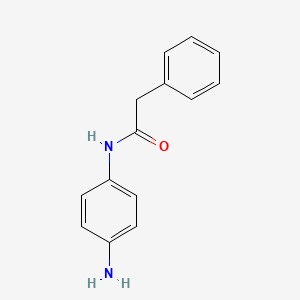
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
描述
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6N2O4 . It is a diazo compound, which are known for their high reactivity and versatility in organic synthesis .
Chemical Reactions Analysis
The principal pathway in the photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in an aqueous medium (or in methanol) is splitting out of nitrogen and the Wolff rearrangement to give the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester), which undergoes decarboxylation only at temperatures above 150 ° C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .科学研究应用
Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with formula C6H8O4 . It is a crystalline colorless solid, sparingly soluble in water. It decomposes on heating with the release of carbon dioxide and acetone .
In terms of its applications, Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . One specific application is the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid, which are accelerated in ionic liquids .
-
Catalytic Decomposition
- Field : Organic Chemistry
- Summary : Meldrum’s acid can undergo catalytic decomposition . This process involves the breakdown of the compound in the presence of a catalyst.
- Method : The specific methods and procedures for this application would be dependent on the experimental setup and the type of catalyst used .
- Results : The outcomes of this process can vary based on the conditions of the experiment .
-
Formation of Biodegradable Polymers
- Field : Polymer Chemistry
- Summary : Meldrum’s acid can be used in the formation of a highly crystalline poly(glycolide) by ring-opening polymerization .
- Method : This involves the reaction of Meldrum’s acid under specific conditions to form a polymer. The process is called ring-opening polymerization .
- Results : The result is a low toxic synthetic biodegradable polymer that can be used in medical applications .
-
Synthesis of Ketenes
- Field : Organic Chemistry
- Summary : Meldrum’s acid can be used in the synthesis of ketenes . Ketenes are organic compounds that contain a carbonyl group flanked by a carbon-carbon double bond .
- Method : The specific methods and procedures for this application would be dependent on the experimental setup .
- Results : The outcomes of this process can vary based on the conditions of the experiment .
-
Alkylation and Acylation
- Field : Organic Chemistry
- Summary : Meldrum’s acid can be used in alkylation and acylation reactions . These are fundamental processes in organic synthesis .
- Method : The specific methods and procedures for this application would be dependent on the experimental setup .
- Results : The outcomes of this process can vary based on the conditions of the experiment .
-
Synthesis of Imidazole Derivatives
- Field : Medicinal Chemistry
- Summary : Meldrum’s acid can be used in the synthesis of imidazole derivatives . These compounds have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods and procedures for this application would be dependent on the experimental setup .
- Results : The outcomes of this process can vary based on the conditions of the experiment .
-
Trapping Adducts
- Field : Organic Chemistry
- Summary : Meldrum’s acid can be used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .
- Method : The specific methods and procedures for this application would be dependent on the experimental setup .
- Results : The outcomes of this process can vary based on the conditions of the experiment .
属性
IUPAC Name |
5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCVEMYVKSXPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336750 | |
| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
7270-63-5 | |
| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)



![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)





